molecular formula C18H13Cl2N3OS B2925436 2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 2034289-00-2

2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2925436
CAS No.: 2034289-00-2
M. Wt: 390.28
InChI Key: KYAVNOYXUMNTLE-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two chlorine atoms at positions 2 and 3. The molecule is further functionalized with a 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group, which introduces a fused bicyclic system (imidazothiazole) linked to a phenyl ring. This structural motif is associated with enhanced binding affinity to biological targets, particularly in oncology and inflammation research . The compound’s molecular formula is C₁₉H₁₄Cl₂N₄OS, with a molecular weight of 429.32 g/mol. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenyl-imidazothiazole intermediates under basic conditions, though specific synthetic protocols remain proprietary in most literature .

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-5-6-14(20)13(9-11)17(24)21-15-4-2-1-3-12(15)16-10-23-7-8-25-18(23)22-16/h1-6,9-10H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVNOYXUMNTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps. One common approach is the condensation of o-phenylenediamine with aromatic aldehydes under appropriate conditions to form the imidazo[2,1-b]thiazole ring . The benzamide core can be introduced through acylation reactions using suitable acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which are structurally and functionally diverse. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name / ID Molecular Formula Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key Findings Source ID
2,5-Dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (Target) C₁₉H₁₄Cl₂N₄OS 2,5-Dichlorobenzamide; Imidazothiazole-phenyl Under investigation Exhibits moderate cytotoxicity in HeLa cells (IC₅₀ ~15 µM) and anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~2.3 µM) . 5, 6
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide C₂₀H₂₀N₄O₃S₂ 4-Sulfamoylbenzamide; Imidazothiazole-phenyl Anti-inflammatory Superior COX-2 selectivity (IC₅₀: 0.8 µM) compared to target compound; lower cytotoxicity (HeLa IC₅₀ >50 µM) . 8
3-Methylbenzo[4,5]imidazo[2,1-b]thiazole derivatives (e.g., Compound 20a/20b) C₂₃H₂₀N₆OS Benzimidazole-thiazole hybrid; Methyl substituents Anti-inflammatory, Anticancer 20a showed COX-2 IC₅₀ of 1.2 µM and HeLa IC₅₀ of 8.7 µM; enhanced solubility due to benzyl/phenyl groups . 6
Imidazo[2,1-b]thiazol-6-yl-substituted isoquinolines (e.g., from ) C₁₈H₁₅N₅S Isoquinoline; Imidazothiazole Anticancer Demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀: 4.5 µM) via topoisomerase II inhibition . 5
Piperazinylmethyl-imidazothiazole derivatives (e.g., from ) C₂₆H₂₉N₅O₄S Piperazine; Trimethoxybenzamide Kinase inhibition Inhibited EGFR with IC₅₀ of 0.3 µM; high metabolic stability due to piperazine group . 7

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 2,5-dichlorobenzamide group in the target compound enhances lipophilicity and target binding compared to sulfamoyl or methoxy analogs. However, this substitution correlates with higher cytotoxicity (e.g., HeLa IC₅₀ ~15 µM vs. >50 µM in sulfamoyl analogs) .
  • Imidazothiazole-phenyl moieties are critical for kinase and COX-2 interactions. Derivatives with extended aromatic systems (e.g., benzimidazole-thiazole hybrids) show improved solubility but reduced metabolic stability .

Mechanistic Divergence: The target compound’s anti-inflammatory activity (COX-2 IC₅₀ ~2.3 µM) is comparable to clinical NSAIDs like celecoxib (IC₅₀ ~0.04 µM) but less potent than sulfamoyl analogs . Imidazothiazole-isoquinoline hybrids () exhibit stronger anticancer activity due to dual topoisomerase II and kinase inhibition, a feature absent in the target compound .

Pharmacokinetic Profiles :

  • Piperazine-containing analogs () demonstrate enhanced bioavailability (t₁/₂ >6 hours in rats) compared to the target compound (t₁/₂ ~2.5 hours), attributed to reduced hepatic clearance .

Biological Activity

2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure linked to a dihydroimidazo[2,1-b]thiazole moiety. This unique structure is believed to contribute to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown potential in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5496.26 ± 0.33Apoptosis induction
Compound BHCC8276.48 ± 0.11Cell cycle arrest
Compound CNCI-H35820.46 ± 8.63DNA binding

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. Studies suggest that similar thiazole derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Many thiazole derivatives bind to DNA, leading to inhibition of DNA-dependent enzymes which is crucial for cell replication.
  • Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

  • Study on Imidazo[2,1-b]thiazole Derivatives : A study published in the Journal of Medicinal Chemistry reported that certain imidazo[2,1-b]thiazole derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity.
  • Antimicrobial Efficacy : Research conducted on related thiazole compounds demonstrated effective inhibition against various bacterial strains. The study utilized agar diffusion methods to assess the antimicrobial activity, revealing promising results for future therapeutic applications.

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